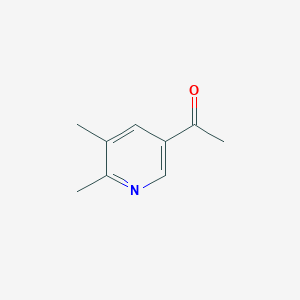
1-(5,6-Dimethylpyridin-3-YL)ethanone
説明
1-(5,6-Dimethylpyridin-3-yl)ethanone, commonly referred to as DME, is a heterocyclic compound that is used in a wide variety of scientific applications. DME is a versatile compound with a range of useful properties, from its ability to act as a precursor for other compounds to its ability to act as a catalyst in chemical reactions. DME is also known for its ability to act as an inhibitor of certain enzymes and its potential for use in drug development.
科学的研究の応用
Synthesis and Investigation of Derivatives
- A study by Alagöz et al. (2021) focused on designing and synthesizing 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, with notable findings in treating glioma (Alagöz et al., 2021).
Antimicrobial Activity
- Salimon et al. (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and investigated its antimicrobial properties. The compound displayed significant activity with a range of minimum inhibitory concentrations (Salimon et al., 2011).
Fluorescent Chemosensor Development
- Shylaja et al. (2020) reported the synthesis of a fluorescent chemosensor using dimethylfuran tethered 2-aminopyridine-3-carbonitriles for detecting Fe3+ ions and picric acid (Shylaja et al., 2020).
Structural and Vibrational Analysis
- The vibrational spectra of 1-(2,5-dimethyl-furan-3-yl)-ethanone were examined by Srikanth et al. (2019) using Density Functional Theory calculations, contributing to a deeper understanding of its structural and vibrational properties (Srikanth et al., 2019).
Antimicrobial Evaluation of Derivatives
- Fuloria et al. (2009) synthesized new oxadiazoles derived from 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones and assessed their antimicrobial activity. This study highlighted the potential of these derivatives in combating bacterial and fungal infections (Fuloria et al., 2009).
Synthesis and Characterization of Complexes
- A study by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes using 1-(pyridin-2-yl)ethanone derivatives. These complexes were investigated for their corrosion inhibition properties on mild steel, demonstrating potential applications in material science (Das et al., 2017).
Antiangiogenic and Growth Inhibitory Effects
- Chandru et al. (2008) synthesized novel curcumin analogues with a 1-pyridine-3-yl ethanone structure. These compounds showed significant tumor growth inhibition and antiangiogenic effects in vivo, suggesting potential in cancer therapy (Chandru et al., 2008).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact or if swallowed, seek medical advice .
特性
IUPAC Name |
1-(5,6-dimethylpyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(8(3)11)5-10-7(6)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBQIMWZTMCYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


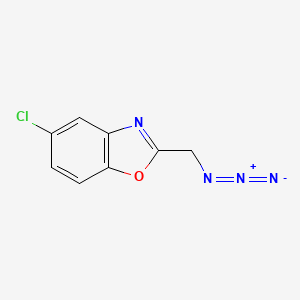

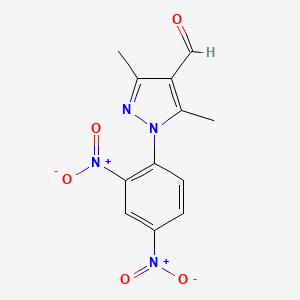
![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/structure/B3033743.png)
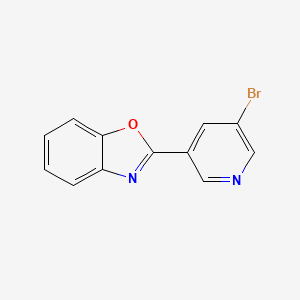

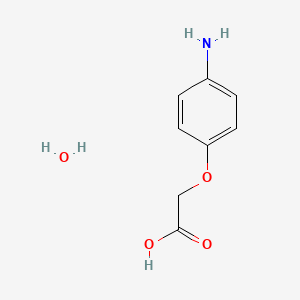
![Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B3033750.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3033751.png)

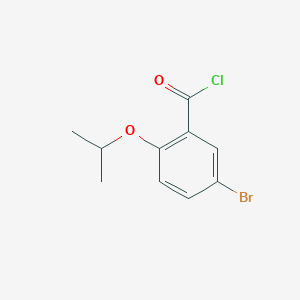
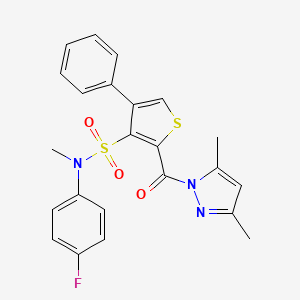
![(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B3033758.png)
![3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3033760.png)
